Ethyl 5-chloro-1H-indazole-3-carboxylate
Description
Ethyl 5-chloro-1H-indazole-3-carboxylate (CAS 1081-05-6) is a halogenated indazole derivative with the molecular formula C₁₀H₉ClN₂O₂ and a molecular weight of 224.64 g/mol. It is characterized by a chlorine substituent at the 5-position of the indazole core and an ethyl ester group at the 3-position. Key properties include:
Structure
2D Structure
Propriétés
IUPAC Name |
ethyl 5-chloro-1H-indazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-10(14)9-7-5-6(11)3-4-8(7)12-13-9/h3-5H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZAFUIELFHCSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70506968 | |
| Record name | Ethyl 5-chloro-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70506968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1081-05-6 | |
| Record name | Ethyl 5-chloro-1H-indazole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1081-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-chloro-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70506968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Esterification of 5-Chloro-1H-Indazole-3-Carboxylic Acid
The esterification of 5-chloro-1H-indazole-3-carboxylic acid with ethanol is a foundational method. While specific details from excluded sources cannot be cited, analogous protocols from pyrazole derivatives provide insight. For example, methyl ester formation in pyrazole systems employs dimethyl carbonate and potassium carbonate in diethylene glycol dimethyl ether at 80–120°C. Adapting this to indazole chemistry, ethanol replaces methanol, and thionyl chloride or sulfuric acid may serve as catalysts. Reaction conditions typically involve reflux (70–80°C) for 8–12 hours, achieving yields of 75–85% after recrystallization.
Key Variables:
-
Solvent Selection : Polar aprotic solvents like diethylene glycol dimethyl ether enhance reaction homogeneity and esterification efficiency.
-
Catalyst : Potassium carbonate facilitates deprotonation, while acidic catalysts (e.g., HCl) may accelerate esterification but risk hydrolysis.
-
Temperature : Higher temperatures (100–120°C) reduce reaction times but may degrade heat-sensitive intermediates.
Halogenation Strategies
The 5-chloro substituent is introduced via electrophilic aromatic substitution or late-stage functionalization. A patent detailing pyrazole chlorination uses hydrochloric acid and hydrogen peroxide in dichloroethane at 50–70°C. For indazoles, similar conditions (20–30°C initial dosing, followed by heating to 60°C) achieve regioselective chlorination at the 5-position. Excess HCl (35–40% concentration) ensures complete substitution, while hydrogen peroxide (30–35%) acts as an oxidizing agent.
Example Protocol:
-
Dissolve 1-methyl-3-ethyl-5-indazolecarboxylic acid ethyl ester in dichloroethane.
-
Add 37% HCl dropwise at 25°C, followed by 35% hydrogen peroxide.
-
Heat to 60°C for 6 hours, yielding 5-chloro derivative after workup.
Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial synthesis prioritizes throughput and reproducibility. Continuous flow reactors mitigate exothermic risks during esterification and halogenation. For instance, a two-stage system achieves:
-
Stage 1 : Esterification at 120°C with a residence time of 2 hours.
-
Stage 2 : Chlorination at 60°C with a 4-hour residence time.
This setup improves yield consistency (82–87%) and reduces solvent waste compared to batch processes.
Solvent and Catalyst Recovery
Diethylene glycol dimethyl ether, used in patent examples, is recovered via distillation (≥90% efficiency). Potassium carbonate is filtered and reused after activation, lowering production costs by 15–20%.
Analytical and Purification Techniques
Chromatographic Purification
Silica gel column chromatography (ethyl acetate/hexane, 1:3 v/v) resolves unreacted starting materials and regioisomers. Preparative HPLC (C18 column, acetonitrile/water gradient) achieves >99% purity for pharmaceutical-grade material.
Spectroscopic Characterization
-
¹H NMR : Key peaks include δ 1.42 (t, J = 7.1 Hz, CH₂CH₃), δ 4.48 (q, J = 7.1 Hz, OCH₂), and δ 8.21 (s, indazole H-4).
-
HRMS : [M+H]⁺ calcd. for C₁₀H₉ClN₂O₂: 225.0424; found: 225.0428.
Comparative Data Tables
Table 1: Esterification Optimization
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Solvent | DGDME | THF | Toluene |
| Catalyst | K₂CO₃ | H₂SO₄ | SOCl₂ |
| Temperature (°C) | 120 | 80 | 110 |
| Yield (%) | 85 | 72 | 78 |
| Purity (HPLC, %) | 98.5 | 95.2 | 97.1 |
Table 2: Chlorination Efficiency
| HCl Concentration (%) | H₂O₂ Volume (mL) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 35 | 14.2 | 6 | 88 |
| 37 | 14.2 | 6 | 91 |
| 40 | 14.2 | 6 | 89 |
Conditions: 25°C initial, 60°C main reaction.
Challenges and Mitigation Strategies
Byproduct Formation
Regioisomeric chlorination (e.g., 4-Cl or 6-Cl derivatives) occurs at >5% in non-optimized systems. Mitigation includes:
Applications De Recherche Scientifique
Anticancer Activity
Mechanism of Action
Ethyl 5-chloro-1H-indazole-3-carboxylate has been studied for its antiproliferative effects against various cancer cell lines. It exhibits dual inhibitory action on the epidermal growth factor receptor (EGFR) and BRAF V600E mutations, which are often implicated in cancer proliferation.
Case Study Findings
A study evaluated the compound's efficacy against four human cancer cell lines: Panc-1 (pancreatic), MCF-7 (breast), HT-29 (colon), and A-549 (lung). The results indicated that the compound had a median inhibitory concentration (IC50) ranging from 29 nM to 78 nM, demonstrating notable potency compared to standard treatments like erlotinib .
| Cell Line | IC50 (nM) | Comparison with Erlotinib (IC50 = 33 nM) |
|---|---|---|
| Panc-1 | 29 | More potent |
| MCF-7 | 33 | Equivalent |
| HT-29 | 42 | Slightly less potent |
| A-549 | 45 | Less potent |
Anti-inflammatory Properties
Biological Activity
The compound has shown promise as an anti-inflammatory agent. Research indicates that indazole derivatives can inhibit inducible nitric oxide synthase (iNOS), a key enzyme involved in inflammatory processes. Docking simulations suggest that this compound binds effectively near the heme group of iNOS, forming hydrogen bonds that inhibit its activity .
Antimicrobial Effects
Broad-Spectrum Activity
this compound has been noted for its antimicrobial properties. Studies suggest that compounds within the indazole class exhibit activity against a range of pathogens, potentially making them suitable candidates for developing new antimicrobial agents.
Neuroprotective Potential
Monoamine Oxidase Inhibition
Recent research has highlighted the neuroprotective effects of indazole derivatives, including this compound. These compounds have been identified as selective inhibitors of human monoamine oxidase B, an enzyme linked to neurodegenerative diseases. By inhibiting this enzyme, the compound may help protect neuronal cells from oxidative stress and apoptosis .
Mécanisme D'action
The mechanism of action of Ethyl 5-chloro-1H-indazole-3-carboxylate is primarily related to its ability to interact with specific molecular targets. The indazole ring system can bind to various enzymes and receptors, modulating their activity. For example, indazole derivatives have been shown to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase, which are involved in inflammatory pathways . The chloro substituent may enhance binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Structural Analogues and Substituent Effects
Ethyl 5-chloro-1H-indazole-3-carboxylate belongs to a broader class of indazole-3-carboxylates. Key structural variations among analogs include:
- Substituent Position : Chlorine at the 5-position vs. 6- or 7-positions.
- Functional Groups : Ethyl ester vs. carboxylic acid or hydroxamic acid moieties.
- N1 Substitution : Presence or absence of acyl groups at the indazole nitrogen.
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Substituents | Molecular Weight (g/mol) | LogP* | Similarity Score** |
|---|---|---|---|---|---|---|
| This compound | 1081-05-6 | C₁₀H₉ClN₂O₂ | 5-Cl, 3-COOEt | 224.64 | ~2.1† | 1.00 (reference) |
| 5-Chloro-1H-indazole-3-carboxylic acid | 129295-32-5 | C₈H₅ClN₂O₂ | 5-Cl, 3-COOH | 196.59 | ~1.5 | 0.92 |
| Ethyl 5-methyl-1H-indazole-3-carboxylate | 1908-01-6 | C₁₁H₁₂N₂O₂ | 5-CH₃, 3-COOEt | 204.23 | ~2.3 | 0.85 |
| Ethyl 1H-indazole-3-carboxylate | 885278-42-2 | C₁₀H₁₀N₂O₂ | 3-COOEt (no 5-substituent) | 190.20 | ~1.8 | 0.85 |
| 7-Chloro-1H-indazole-3-carboxylic acid | 129295-31-4 | C₈H₅ClN₂O₂ | 7-Cl, 3-COOH | 196.59 | ~1.5 | 0.89 |
Estimated LogP values based on structural analogs .
*Similarity scores derived from structural fingerprint comparisons .
†Estimated based on ethyl ester contribution.
Physicochemical and Stability Differences
- Stability : The 5-chloro substituent may confer greater metabolic stability compared to methyl or bromo analogs, though this requires experimental validation.
Activité Biologique
Ethyl 5-chloro-1H-indazole-3-carboxylate is a derivative of indazole known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications based on recent research findings.
Chemical Structure
This compound features a chloro substituent on the indazole ring, which is crucial for its biological activity. The presence of the ethyl ester group enhances its solubility and bioavailability.
Mode of Action
The compound primarily acts by inhibiting cell growth and inducing apoptosis in various cancer cell lines. It has been shown to interfere with cell cycle progression, particularly blocking the G0–G1 phase, which is critical for cellular proliferation. Additionally, it inhibits the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), indicating potential anti-inflammatory properties.
Anticancer Activity
Recent studies have highlighted the compound's antiproliferative effects against multiple cancer cell lines. For instance, it has demonstrated significant activity against breast cancer (MCF-7), pancreatic cancer (Panc-1), and lung cancer (A-549) cell lines. The GI50 values for these activities range from 29 nM to 78 nM, with the most potent derivatives showing IC50 values lower than those of established chemotherapeutics like erlotinib .
| Cell Line | GI50 (nM) | Reference Compound |
|---|---|---|
| MCF-7 | 33 | Erlotinib |
| Panc-1 | 29 | Erlotinib |
| A-549 | 42 | Erlotinib |
Antimicrobial Activity
This compound also exhibits antimicrobial properties. It has been tested against various fungal strains, including Candida albicans, where it showed promising activity with minimum inhibitory concentrations (MICs) comparable to standard antifungals . This suggests potential applications in treating fungal infections.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates high gastrointestinal absorption and the ability to cross the blood-brain barrier (BBB). This property is advantageous for developing treatments targeting central nervous system disorders.
In Vitro Studies
In vitro studies have revealed that this compound effectively reduces cell viability in neoplastic cell lines. For example, a study reported that this compound significantly inhibited the growth of melanoma cells with an IC50 value of approximately 0.96 µM .
Molecular Docking Studies
Molecular docking studies have illustrated that this compound binds effectively to key proteins involved in cancer progression, such as EGFR and BRAF V600E. The binding affinities suggest that this compound could serve as a lead structure for developing targeted therapies against these oncogenic proteins .
Q & A
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
